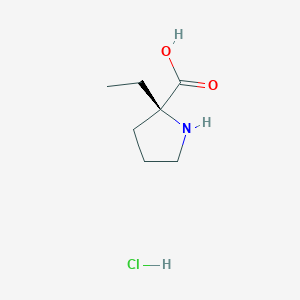

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride

描述

属性

IUPAC Name |

(2R)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRIGVRKLONTDM-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

O-Alkylation and Esterification of Proline Derivatives

One common approach involves the O-alkylation of (R)-proline with alkyl alcohols or alkyl halides in the presence of acid catalysts such as hydrogen chloride or thionyl chloride. The reaction is conducted in solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, often with bases such as carbonate ions (CO3^2-), hydroxide (OH^-), or organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction.

Example (from US Patent US5300660A):

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| O-alkylation | (R)-proline, ethyl iodide, K2CO3, DMF, room temp, overnight | Formation of ethyl (R)-1-ethyl-2-pyrrolidinecarboxylate ester | 71 | Purity 95%, distillation at 85-87°C/15 mmHg |

This step yields the ethyl ester intermediate, which is crucial for further functionalization.

N-Alkylation by Reductive Alkylation or Alkyl Halides

The N-alkylation step introduces the ethyl group on the nitrogen atom of the pyrrolidine ring. Reductive alkylation is commonly performed using aldehydes (e.g., propionaldehyde) and reducing agents such as sodium cyanoborohydride (NaBH3CN) or hydrogenation over Pd/C catalyst.

The product is isolated after acidification and extraction steps to yield the hydrochloride salt form of the compound.

Catalytic Hydrogenation and Stereochemical Control

Catalytic hydrogenation is used to reduce double bonds or intermediates to obtain the desired cis-isomer with retention of stereochemistry. Chiral catalysts or common catalysts like Pd/C, PtO2, or Raney nickel are used.

- Chiral catalysts (e.g., those represented by specific ligands) can improve stereoselectivity.

- Hydrogenation conditions are optimized to avoid racemization, especially at chiral centers.

This step is critical to ensure the (R)-configuration is maintained.

Hydrolysis of Esters to Carboxylic Acid

The ester intermediates are hydrolyzed under basic conditions using alkali metal hydroxides such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.

| Hydrolysis Conditions | Reagents | Outcome | Notes |

|---|---|---|---|

| Base hydrolysis | LiOH, NaOH, or KOH in aqueous media | Conversion of ester to acid | Mild conditions to avoid racemization |

The carboxylic acid is then isolated and purified before salt formation.

Formation of Hydrochloride Salt

The free acid is converted to the hydrochloride salt by treatment with hydrochloric acid or HCl gas, yielding (R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Solvents | Catalysts/Bases | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | O-Alkylation/Esterification | (R)-proline, ethyl iodide, K2CO3, DMF, RT, overnight | DMF, DMSO, ethanol | K2CO3, DBU, trialkylamine | ~70 | High purity ester intermediate |

| 2 | N-Alkylation (Reductive) | Propionaldehyde, NaBH3CN or H2-Pd/C, MeOH, RT | Methanol | Pd/C, NaBH3CN | Not specified | Formation of N-ethyl derivative |

| 3 | Catalytic Hydrogenation | H2 gas, Pd/C or chiral catalyst, RT, moderate pressure | Methanol, THF, acetonitrile | Pd/C, PtO2, Raney Ni, chiral catalysts | Not specified | Stereoselective reduction, cis isomer |

| 4 | Hydrolysis | LiOH, NaOH, or KOH aqueous solution | Water, THF, DMF | Alkali bases | Not specified | Conversion of ester to acid |

| 5 | Salt Formation | HCl acid treatment | Water, ethanol | HCl | Quantitative | Formation of hydrochloride salt |

Research Findings and Considerations

- The stereoconservative nature of the synthesis is emphasized in patent US5300660A, where the use of mild bases and controlled hydrogenation prevents racemization.

- The choice of solvent and base affects yield and purity; DMF and carbonate bases provide favorable conditions for O-alkylation.

- Catalytic hydrogenation using chiral catalysts can improve cis-isomer selectivity, which is important for biological activity.

- Hydrolysis under mild alkaline conditions minimizes side reactions and preserves stereochemistry.

- Direct alkylation of certain intermediates may lead to racemization, so stepwise protection and deprotection strategies are often employed.

- The overall yields reported vary but are generally moderate to good (40–70%) depending on the step and conditions.

化学反应分析

Types of Reactions

®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Alcohols.

Substitution: Various alkyl or aryl derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Intermediates

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride serves as an intermediate in the synthesis of several pharmaceutical compounds. It has been utilized in the development of antiviral and anticancer agents, highlighting its importance in drug discovery and development processes. The compound's chiral nature allows for the production of enantiomerically pure drugs, which can enhance therapeutic efficacy and reduce side effects.

Anticancer Activity

Studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, copper(II) complexes formed with this compound have demonstrated enhanced cytotoxicity, suggesting potential applications in cancer therapeutics.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against several bacterial strains, including Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound is used as a building block for synthesizing complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it a versatile component in synthetic pathways.

Chiral Catalysis

The compound is also employed in asymmetric synthesis as a chiral catalyst. Its ability to influence stereochemistry during reactions is crucial for producing enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals.

Biochemical Research

Enzyme Mechanism Studies

this compound has been utilized in studies investigating enzyme mechanisms and protein-ligand interactions. This research is vital for understanding biological processes at the molecular level and can lead to the development of new therapeutic agents targeting specific enzymes involved in diseases.

Interaction with Biological Macromolecules

The compound has shown potential as a ligand for certain receptors involved in metabolic pathways. This interaction may lead to the development of new drugs aimed at treating metabolic disorders.

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of derivatives of this compound against resistant bacterial strains. Results indicated that certain derivatives reduced bacterial viability by over 60% compared to untreated controls, showcasing their potential as antibacterial agents.

Case Study 2: Cancer Therapeutics

Research focused on the antiproliferative effects of copper(II) complexes formed with this compound derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting further development as anticancer agents.

Case Study 3: Enzyme Inhibition Studies

Investigations highlighted the ability of this compound to inhibit specific kinases involved in cancer progression. Compounds showed nanomolar activity against CK1γ and CK1ε kinases, indicating their utility in developing selective inhibitors for therapeutic applications.

作用机制

The mechanism of action of ®-2-ethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . This can lead to changes in cellular signaling pathways and physiological responses .

相似化合物的比较

Structural Analogs of Pyrrolidine and Piperidine Derivatives

The following table summarizes key structural and commercial properties of (R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride and related compounds:

Key Structural and Functional Differences

Substituent Diversity: The ethyl group in (R)-2-ethylpyrrolidine-2-carboxylic acid HCl contrasts with bulkier substituents like the phenyl group in (2R,5R)-5-phenylpyrrolidine-2-carboxylic acid HCl or the dichlorophenyl group in (R)-2-(2,3-dichlorophenyl)pyrrolidine HCl . Larger substituents may hinder solubility but enhance binding affinity in receptor-targeted applications.

Functional Group Variations :

- Carboxylic Acid vs. Ester : Ethyl pyrrolidine-2-carboxylate HCl contains an ester group, which is hydrolytically labile compared to the carboxylic acid in the target compound. This difference impacts reactivity in coupling reactions (e.g., amide bond formation).

- Absence of Carboxylic Acid : (R)-2-(2,3-dichlorophenyl)pyrrolidine HCl lacks the carboxylic acid moiety, limiting its utility in pH-dependent interactions but enhancing lipophilicity for blood-brain barrier penetration.

Enantiomeric Considerations :

- The (S)-enantiomer of 2-ethylpyrrolidine-2-carboxylic acid HCl is documented with >98% purity and stringent storage requirements (-80°C for long-term stability) . Enantiomeric differences can drastically alter biological activity, as seen in drugs like thalidomide.

Research and Commercial Considerations

- Purity and Stability : The (R)-2-ethyl derivative requires storage at -20°C to -80°C to prevent degradation, similar to its (S)-enantiomer .

- Safety Data: Limited safety information is available for many analogs (e.g., ), necessitating precautionary handling.

- Cost Variability : Pricing ranges from €383.00/100 mg for the target compound to lower-cost alternatives like ethyl pyrrolidine-2-carboxylate HCl (custom pricing) .

生物活性

(R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a chiral pyrrolidine derivative, has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C7H14ClN

- CAS Number : 1431699-60-3

- Molecular Weight : 161.64 g/mol

The compound features a pyrrolidine ring with a carboxylic acid functional group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the carboxylic acid group enhances its solubility and facilitates hydrogen bonding with target proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Therapeutic Potential

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. Research indicates that it may inhibit the growth of certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

- Neuroprotective Effects : Some studies have explored the neuroprotective effects of pyrrolidine derivatives. While specific data on this compound is limited, similar compounds have shown promise in protecting neuronal cells from oxidative stress.

- Metabolic Regulation : There is emerging evidence that compounds with similar structures may influence metabolic pathways, particularly in lipid metabolism. This raises the possibility that this compound could have applications in managing metabolic disorders.

Case Studies and Experimental Data

A summary of relevant studies and their findings is presented in the table below:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Pyrrolidine | Aliphatic amine | General neuroprotective effects |

| 3-Pyrrolidinol | Alcohol derivative | Antimicrobial properties |

| 4-Pyrrolidinone | Lactam derivative | Modulation of metabolic pathways |

常见问题

Q. What are the optimal synthetic routes for (R)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, and how can stereochemical integrity be maintained?

Methodological Answer: The synthesis of chiral pyrrolidine derivatives typically involves asymmetric catalysis or resolution techniques. For instance, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride is synthesized via chiral pool methods using enantiopure starting materials or enzymatic resolution . Key steps include:

- Protection of the amine group (e.g., tert-butoxycarbonyl [Boc]) to prevent side reactions.

- Alkylation at the α-position using ethyl halides in the presence of chiral ligands (e.g., BINAP) to control stereochemistry .

- Acid hydrolysis to remove protecting groups and form the hydrochloride salt.

- Chiral purity validation via polarimetry or chiral HPLC (e.g., using a Chiralpak® column with a hexane/isopropanol mobile phase) .

Table 1: Critical Parameters for Synthesis

| Parameter | Optimal Conditions |

|---|---|

| Reaction Temperature | 0–25°C (prevents racemization) |

| Catalyst | Pd(OAc)₂ with chiral ligands |

| Purification | Recrystallization (ethanol/water) |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the backbone structure and substituents. For example, the ethyl group shows a triplet at δ 1.2–1.4 ppm, while the pyrrolidine ring protons appear between δ 2.5–3.5 ppm .

- X-ray Crystallography : Resolves absolute configuration and crystal packing (critical for chiral validation) .

- HPLC-MS : Quantifies purity (>95% by area normalization) and detects impurities (e.g., diastereomers) .

- Elemental Analysis : Validates molecular formula (e.g., C₆H₁₂ClNO₂ for the hydrochloride salt) .

Note: Store samples under inert atmosphere (N₂/Ar) at room temperature to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

Methodological Answer: Discrepancies often arise from differences in sample purity, analytical methods, or hydration states. To address this:

Reproduce Synthesis : Follow standardized protocols (e.g., USP guidelines for related pyrrolidine derivatives) .

Cross-Validate Techniques : Compare DSC (differential scanning calorimetry) for melting points with hot-stage microscopy .

Assess Hydration : Use TGA (thermogravimetric analysis) to detect water content, which may alter melting behavior .

Example: (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride shows a reported melting point of 84–85.5°C , but deviations occur if residual solvents are present.

Q. What experimental designs are suitable for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Design a stability study with the following variables:

- pH Range : 1.0 (simulating gastric fluid) to 7.4 (physiological pH).

- Temperature : 25°C (ambient), 40°C (accelerated stability), and 60°C (stress testing).

- Analysis Intervals : 0, 7, 14, 30 days.

Key Metrics:

- Degradation Products : Monitor via LC-MS for hydrolyzed or oxidized species.

- Chiral Integrity : Use chiral HPLC to detect racemization .

- Statistical Analysis : Apply ANOVA to determine significance of degradation pathways .

Table 2: Stability Study Design

| Condition | Parameters |

|---|---|

| pH 1.0 (HCl) | 37°C, 0.1 M HCl, 30-day duration |

| pH 7.4 (PBS) | 25°C, phosphate buffer, 30-day |

| Oxidative Stress | 3% H₂O₂, 40°C, 14-day |

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) during scale-up synthesis?

Methodological Answer: Scale-up often reduces ee due to kinetic resolution limitations. Mitigation strategies include:

- Continuous Flow Chemistry : Enhances mixing and reduces racemization time .

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track ee in real-time .

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent polarity) using response surface methodology .

Case Study: A 10-fold scale-up of a similar pyrrolidine derivative resulted in 5% ee loss, remediated by switching from THF to dichloromethane for better solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。